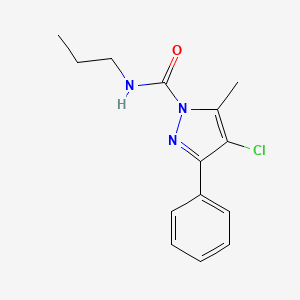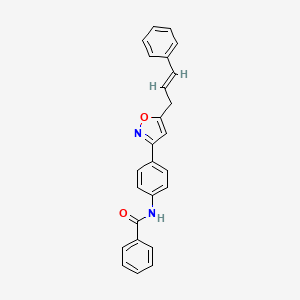![molecular formula C9H7NO4S B15209760 2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the carboxy(hydroxy)methyl and mercapto groups in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with thiourea to form benzoxazole-2-thiol, which is then further reacted with methyl chloroacetate under reflux conditions . This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxy(hydroxy)methyl group can be reduced to form alcohols or aldehydes.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or organometallic reagents are often employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted oxazole derivatives.
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The oxazole ring can also interact with nucleic acids, affecting gene expression and cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
2-Mercaptobenzoxazole: Lacks the carboxy(hydroxy)methyl group, making it less versatile in chemical reactions.
2-(Carboxy(hydroxy)methyl)benzoxazole: Lacks the mercapto group, reducing its potential for forming disulfides and other sulfur-containing derivatives.
6-Mercaptobenzoxazole: Similar to 2-mercaptobenzoxazole but with the mercapto group in a different position, affecting its reactivity and biological activity.
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole is unique due to the presence of both the carboxy(hydroxy)methyl and mercapto groups, which provide a wide range of chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C9H7NO4S |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
2-hydroxy-2-(6-sulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7(9(12)13)8-10-5-2-1-4(15)3-6(5)14-8/h1-3,7,11,15H,(H,12,13) |
InChIキー |
KVQAGZOXOFLIQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S)OC(=N2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B15209680.png)



![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)



![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)

![1,2,3,4,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B15209767.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)
![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)
![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
